molecular formula C16H15ClN4O B14945028 1H,5H-Pyrazolo[1,2-a][1,2,4]triazol-1-one, 2-(3-chlorophenyl)tetrahydro-3-(3-pyridinyl)-

1H,5H-Pyrazolo[1,2-a][1,2,4]triazol-1-one, 2-(3-chlorophenyl)tetrahydro-3-(3-pyridinyl)-

Cat. No.: B14945028
M. Wt: 314.77 g/mol
InChI Key: PPNPSDICQWFWKR-UHFFFAOYSA-N
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Description

1H,5H-Pyrazolo[1,2-a][1,2,4]triazol-1-one, 2-(3-chlorophenyl)tetrahydro-3-(3-pyridinyl)- is a complex heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo-triazole core fused with a chlorophenyl and pyridinyl substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

The synthesis of 1H,5H-Pyrazolo[1,2-a][1,2,4]triazol-1-one, 2-(3-chlorophenyl)tetrahydro-3-(3-pyridinyl)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but often involve controlled temperature, pressure, and pH.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.

Scientific Research Applications

1H,5H-Pyrazolo[1,2-a][1,2,4]triazol-1-one, 2-(3-chlorophenyl)tetrahydro-3-(3-pyridinyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H,5H-Pyrazolo[1,2-a][1,2,4]triazol-1-one, 2-(3-chlorophenyl)tetrahydro-3-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 1H,5H-Pyrazolo[1,2-a][1,2,4]triazol-1-one, 2-(3-chlorophenyl)tetrahydro-3-(3-pyridinyl)- stands out due to its unique combination of functional groups and structural features. Similar compounds may include other pyrazolo-triazole derivatives with different substituents, such as:

    1H-Pyrazolo[1,2-b][1,2,4]triazole: Lacks the chlorophenyl and pyridinyl groups, resulting in different chemical and biological properties.

    2-(4-chlorophenyl)pyrazolo[1,2-a][1,2,4]triazole: Contains a different substitution pattern, leading to variations in reactivity and activity.

    3-(3-pyridinyl)pyrazolo[1,2-a][1,2,4]triazole: Similar to the target compound but lacks the chlorophenyl group, affecting its overall properties.

The uniqueness of 1H,5H-Pyrazolo[1,2-a][1,2,4]triazol-1-one, 2-(3-chlorophenyl)tetrahydro-3-(3-pyridinyl)- lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H15ClN4O

Molecular Weight

314.77 g/mol

IUPAC Name

2-(3-chlorophenyl)-1-pyridin-3-yl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one

InChI

InChI=1S/C16H15ClN4O/c17-13-5-1-6-14(10-13)21-15(12-4-2-7-18-11-12)19-8-3-9-20(19)16(21)22/h1-2,4-7,10-11,15H,3,8-9H2

InChI Key

PPNPSDICQWFWKR-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(N(C(=O)N2C1)C3=CC(=CC=C3)Cl)C4=CN=CC=C4

solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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